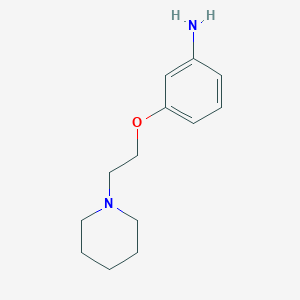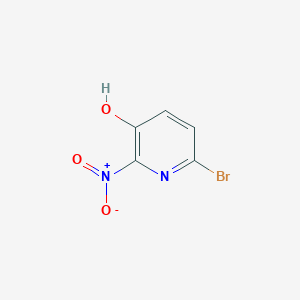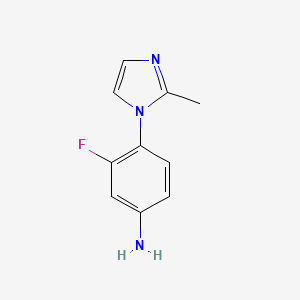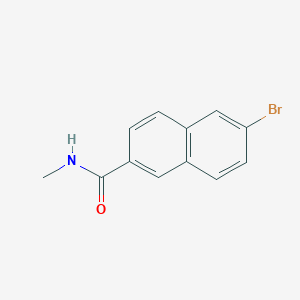
3-(2-(ピペリジン-1-イル)エトキシ)アニリン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-(Piperidin-1-yl)ethoxy)aniline is an organic compound with the molecular formula C13H20N2O It consists of an aniline group (an aromatic amine) connected to an ethoxy chain, which is further linked to a piperidine ring
科学的研究の応用
3-(2-(Piperidin-1-yl)ethoxy)aniline has several scientific research applications:
Pharmaceuticals: It is used as a building block in the synthesis of various drugs, particularly those targeting neurological and psychiatric disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Research: It is used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active compounds.
Industrial Applications: It is employed in the production of dyes, agrochemicals, and other specialty chemicals.
作用機序
Target of Action
3-(2-(Piperidin-1-yl)ethoxy)aniline, commonly known as EPEA, is a molecule that has been gaining attention in recent years due to its potential in various scientific and industrial applications , suggesting that EPEA may have a similar target.
Mode of Action
. These interactions can lead to changes in the conformation and function of the target proteins, thereby affecting their activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Piperidin-1-yl)ethoxy)aniline typically involves the following steps:
Formation of the Ethoxy Chain: The ethoxy chain can be introduced through an etherification reaction, where an appropriate alcohol reacts with an aniline derivative.
Attachment of the Piperidine Ring: The piperidine ring is then attached to the ethoxy chain through a nucleophilic substitution reaction, where the piperidine acts as a nucleophile.
A common synthetic route involves the reaction of 3-nitroaniline with 2-chloroethanol to form 3-(2-chloroethoxy)aniline, followed by reduction of the nitro group to an amine and subsequent nucleophilic substitution with piperidine.
Industrial Production Methods
Industrial production of 3-(2-(Piperidin-1-yl)ethoxy)aniline may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions
3-(2-(Piperidin-1-yl)ethoxy)aniline can undergo various chemical reactions, including:
Oxidation: The aniline group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron and hydrochloric acid.
Substitution: Electrophilic reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products
Oxidation: Formation of nitrosoaniline or nitroaniline derivatives.
Reduction: Conversion of nitroaniline to phenylenediamine.
Substitution: Formation of substituted aniline derivatives, such as nitroaniline, sulfoaniline, or halogenated aniline.
類似化合物との比較
Similar Compounds
3-(2-(Morpholin-4-yl)ethoxy)aniline: Similar structure but with a morpholine ring instead of a piperidine ring.
3-(2-(Pyrrolidin-1-yl)ethoxy)aniline: Contains a pyrrolidine ring instead of a piperidine ring.
3-(2-(Piperazin-1-yl)ethoxy)aniline: Features a piperazine ring instead of a piperidine ring.
Uniqueness
3-(2-(Piperidin-1-yl)ethoxy)aniline is unique due to the presence of the piperidine ring, which imparts specific pharmacological properties. The piperidine ring is a common pharmacophore in many drugs, making this compound valuable in drug design and development.
特性
IUPAC Name |
3-(2-piperidin-1-ylethoxy)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c14-12-5-4-6-13(11-12)16-10-9-15-7-2-1-3-8-15/h4-6,11H,1-3,7-10,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLRCQMIOFFBPAU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOC2=CC=CC(=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80620482 |
Source


|
| Record name | 3-[2-(Piperidin-1-yl)ethoxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80620482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
373824-23-8 |
Source


|
| Record name | 3-[2-(Piperidin-1-yl)ethoxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80620482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














